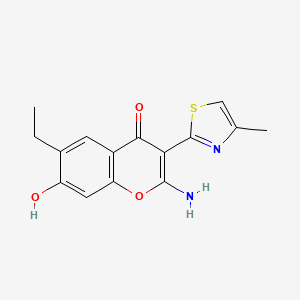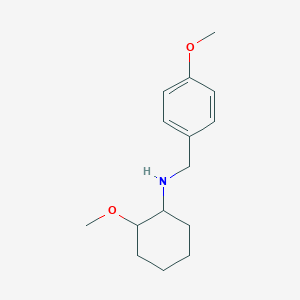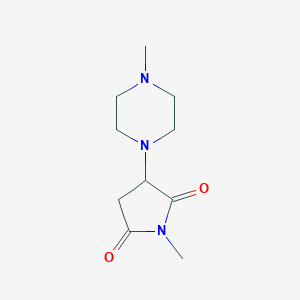![molecular formula C23H30N2O4 B5209293 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical trials for treating various types of cancer, autoimmune diseases, and inflammatory disorders.
作用機序
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and activation of the immune system. By inhibiting BTK, this compound can prevent the proliferation and survival of cancer cells and modulate the immune response, leading to reduced inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in animal studies. It has also been shown to be well-tolerated and safe, with no significant toxicity or adverse effects observed in preclinical trials. This compound has been shown to selectively inhibit BTK without affecting other kinases, making it a promising therapeutic agent with minimal off-target effects.
実験室実験の利点と制限
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetics, and well-established synthesis method. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost, limited availability, and potential for off-target effects in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide, including its use in combination with other drugs for enhanced therapeutic efficacy, further optimization of the synthesis method to improve yield and purity, and investigation of its potential for treating other diseases beyond cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways and cell types.
合成法
The synthesis of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide involves several steps, including the reaction of 4-bromomethyl-3-methoxybenzoic acid with 2-furylmethylamine, followed by the reaction of the resulting intermediate with cyclopentylpiperidine and subsequent deprotection of the intermediate to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the product, making it suitable for further research and development.
科学的研究の応用
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide has been extensively studied in preclinical trials for its potential therapeutic applications. It has shown promising results in inhibiting the growth of cancer cells in various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
4-(1-cyclopentylpiperidin-4-yl)oxy-N-(furan-2-ylmethyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-27-22-15-17(23(26)24-16-20-7-4-14-28-20)8-9-21(22)29-19-10-12-25(13-11-19)18-5-2-3-6-18/h4,7-9,14-15,18-19H,2-3,5-6,10-13,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGNGYBYEVBWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)OC3CCN(CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)

![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)